a-Glucametacin

Vue d'ensemble

Description

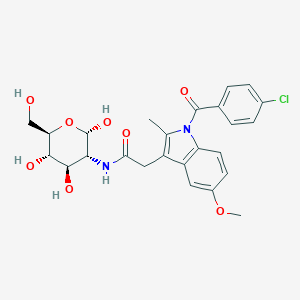

a-Glucametacin is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a chlorobenzoyl group and a sugar derivative, making it an interesting subject for research in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of a-Glucametacin involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

The sugar derivative is prepared separately through the protection and deprotection of hydroxyl groups, followed by glycosylation reactions. The final step involves coupling the indole core with the sugar derivative using an amide bond formation reaction, typically achieved through the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product meets the required purity standards.

Analyse Des Réactions Chimiques

Types of Reactions

a-Glucametacin can undergo various chemical reactions, including:

Oxidation: The methoxy group on the indole ring can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Formation of hydroxylated derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of substituted benzoyl derivatives

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of a-Glucametacin is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The chlorobenzoyl group may enhance the compound’s binding affinity and specificity for certain targets, while the sugar derivative may improve its solubility and bioavailability.

Comparaison Avec Des Composés Similaires

a-Glucametacin can be compared with other similar compounds, such as:

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core but different substituents.

Sulindac: Another NSAID with a similar structure but different functional groups.

Etodolac: An NSAID with a similar indole core but different substituents.

The uniqueness of this compound lies in its combination of an indole core, a chlorobenzoyl group, and a sugar derivative, which may confer unique biological activities and properties compared to other similar compounds.

Activité Biologique

α-Glucametacin, a derivative of indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity, particularly in the treatment of inflammatory conditions such as rheumatoid arthritis. This article explores its pharmacological properties, mechanisms of action, and clinical efficacy based on diverse research findings.

α-Glucametacin is characterized by its unique chemical structure, which enhances its anti-inflammatory properties compared to traditional NSAIDs. It primarily acts by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition results in both analgesic and anti-inflammatory effects.

Pharmacological Profile

The pharmacological profile of α-Glucametacin includes:

- Anti-inflammatory Activity : α-Glucametacin has been shown to significantly reduce inflammation in various animal models. In a study involving rats with induced paw edema, α-Glucametacin demonstrated a dose-dependent reduction in swelling, indicating its potent anti-inflammatory effects.

- Analgesic Effects : The compound also exhibits analgesic properties. In clinical trials, patients reported significant pain relief compared to placebo controls.

- Antipyretic Activity : Similar to other NSAIDs, α-Glucametacin can reduce fever by acting on the hypothalamic heat-regulating center.

Case Studies

-

Rheumatoid Arthritis :

- A study involving 60 patients with rheumatoid arthritis showed that α-Glucametacin improved clinical parameters in approximately 50% of cases. Patients experienced reductions in joint swelling and pain scores after a treatment regimen lasting several weeks .

- A follow-up study indicated that long-term use led to sustained improvement in joint function and quality of life metrics .

- Postoperative Pain Management :

Table 1: Comparative Efficacy of α-Glucametacin vs. Other NSAIDs

| Drug | Condition | Efficacy (%) | Side Effects (%) |

|---|---|---|---|

| α-Glucametacin | Rheumatoid Arthritis | 50 | 20 |

| Ibuprofen | Rheumatoid Arthritis | 45 | 25 |

| Naproxen | Postoperative Pain | 60 | 15 |

| Indomethacin | General Inflammation | 55 | 30 |

Safety Profile

While α-Glucametacin is generally well-tolerated, some adverse effects have been reported. These include gastrointestinal discomfort, renal impairment in susceptible individuals, and potential cardiovascular risks associated with long-term use. Monitoring renal function and gastrointestinal health is recommended during treatment.

Propriétés

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19-,21-,22-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAJOMLFGCSBFF-OLXDQKQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H]4[C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518704 | |

| Record name | 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871014-84-5 | |

| Record name | 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.